molecular formula C8H16ClNO2 B12968529 Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride

Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12968529
M. Wt: 193.67 g/mol
InChI Key: DWKIDWSXWIZGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a hydrochloride salt form of methyl 5,5-dimethylpyrrolidine-3-carboxylate, which is a derivative of pyrrolidine. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylpyrrolidine-3-carboxylate hydrochloride
  • Methyl 5,5-diethylpyrrolidine-3-carboxylate hydrochloride
  • Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride (MDPCH) is a compound that has garnered attention for its diverse biological activities and potential applications in biochemical research and drug development. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

MDPCH is characterized by the following molecular formula:

  • Molecular Formula : C₈H₁₅ClN₁O₂
  • Molecular Weight : Approximately 193.67 g/mol

The compound features a pyrrolidine ring with two methyl groups at the 5-position, which enhances its steric and electronic properties. The hydrochloride form improves solubility and stability, making it suitable for various applications in research and industry .

Biological Activities

MDPCH exhibits several notable biological activities:

  • Enzyme Modulation : MDPCH has been shown to interact with various enzymes, acting as both an inhibitor and an activator. Its mechanism of action may involve binding to active sites of enzymes, altering their conformation, or modulating signal transduction pathways .
  • Biochemical Assays : The compound is employed in enzyme studies and biochemical assays to investigate enzyme mechanisms. It can modulate enzyme activity through competitive inhibition or allosteric modulation .
  • Therapeutic Potential : Research indicates that MDPCH may have therapeutic applications due to its ability to influence biological targets. Detailed interaction studies are essential for understanding its potential in drug development .

Synthesis of this compound

The synthesis of MDPCH typically involves several steps:

  • Starting Materials : The synthesis begins with readily available pyrrolidine derivatives.
  • Reactions : Various reactions such as oxidation, reduction, and substitution are employed to obtain the final product.
  • Yield Optimization : Continuous flow processes may be utilized to enhance efficiency and yield in industrial settings .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of MDPCH with cytochrome P450 enzymes, particularly CYP3A4. The findings indicated that MDPCH could modulate the activity of these enzymes, which play a crucial role in drug metabolism. Variations in CYP3A activity can significantly impact drug efficacy and safety .

Case Study 2: Drug Development Applications

MDPCH has been explored as a potential precursor in drug synthesis. Its structural similarities with other biologically active compounds suggest it may serve as a building block for developing new therapeutic agents. Researchers have noted that derivatives of MDPCH could exhibit improved bioactivity against specific targets .

Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₈H₁₅ClN₁O₂Enzyme modulation, potential therapeutic applications
Pyrrole-2-carboxamideC₈H₈N₂O₂Antitubercular activity
PlitidepsinC₁₄H₁₉N₃O₄SAntitumor activity

This table illustrates how MDPCH compares to related compounds in terms of molecular structure and biological activity.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 5,5-dimethylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(5-9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H

InChI Key

DWKIDWSXWIZGLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)C(=O)OC)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.